
Bleomycin B6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bleomycin B6 is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is part of the bleomycin family, which is known for its antitumor properties. This compound is primarily used in chemotherapy to treat various types of cancer, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, ovarian cancer, and cervical cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bleomycin B6 is typically produced through fermentation processes involving Streptomyces verticillus. The fermentation broth is subjected to various purification steps, including solvent extraction, precipitation, and chromatography, to isolate the active compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation, followed by downstream processing to purify the compound. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to maximize yield. The purification process often includes ion-exchange chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Bleomycin B6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of metal ions and oxygen, leading to the formation of reactive oxygen species.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Metal ions such as iron or copper, and molecular oxygen.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that may have different biological activities .
Applications De Recherche Scientifique
Bleomycin B6 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study DNA cleavage and repair mechanisms.
Biology: Employed in research on cellular responses to DNA damage and the role of metal ions in biological systems.
Medicine: Extensively used in cancer research to develop new chemotherapy regimens and to study the mechanisms of drug resistance.
Industry: Utilized in the production of other glycopeptide antibiotics and in the development of novel therapeutic agents
Mécanisme D'action
Bleomycin B6 exerts its effects primarily through the induction of DNA strand breaks. It binds to DNA and chelates metal ions, forming a complex that generates reactive oxygen species. These species cause single and double-strand breaks in DNA, leading to cell death. The compound also inhibits DNA synthesis and, to a lesser extent, RNA and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bleomycin A2: Another member of the bleomycin family with similar antitumor properties.
Phleomycin: A structurally related glycopeptide antibiotic with similar DNA-cleaving activity.
Tallysomycin: Another glycopeptide antibiotic with comparable biological activities.
Uniqueness of Bleomycin B6
This compound is unique due to its specific structure, which allows it to form highly reactive complexes with metal ions. This property makes it particularly effective in inducing DNA damage and cell death. Additionally, its relatively low myelosuppressive and immunosuppressive effects make it a valuable chemotherapeutic agent .
Propriétés
Numéro CAS |
73666-80-5 |
|---|---|
Formule moléculaire |
C65H106N26O21S2 |
Poids moléculaire |
1651.8 g/mol |
Nom IUPAC |
[(2S,3R,4R,5S,6S)-2-[(3R,4R,5R,6R)-2-[(1R,2R)-2-[[6-amino-2-[3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(3R,4R)-5-[[(2R,3R)-1-[2-[4-[4-[4-[[N'-[4-[[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]amino]butyl]carbamimidoyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C65H106N26O21S2/c1-27-40(88-53(91-51(27)68)32(19-38(67)95)83-20-31(66)52(69)101)57(105)90-42(48(33-21-75-26-84-33)110-61-50(46(99)44(97)36(22-92)109-61)111-60-47(100)49(112-65(74)107)45(98)37(23-93)108-60)58(106)85-29(3)43(96)28(2)54(102)89-41(30(4)94)56(104)77-18-11-39-86-35(25-113-39)59-87-34(24-114-59)55(103)76-12-5-7-14-79-63(72)81-16-9-10-17-82-64(73)80-15-8-6-13-78-62(70)71/h21,24-26,28-32,36-37,41-50,60-61,83,92-94,96-100H,5-20,22-23,66H2,1-4H3,(H2,67,95)(H2,69,101)(H2,74,107)(H,75,84)(H,76,103)(H,77,104)(H,85,106)(H,89,102)(H,90,105)(H2,68,88,91)(H4,70,71,78)(H3,72,79,81)(H3,73,80,82)/t28-,29?,30-,31+,32?,36-,37+,41-,42-,43-,44+,45+,46-,47-,48+,49-,50-,60+,61?/m1/s1 |
Clé InChI |
FQIIXMIZZHEDLO-ZFYRMMMWSA-N |
SMILES isomérique |
CC1=C(N=C(N=C1N)C(CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@H]([C@H](C2=CN=CN2)OC3[C@@H]([C@@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)CO)O)OC(=O)N)O)C(=O)NC(C)[C@@H]([C@@H](C)C(=O)N[C@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCNC(=NCCCCNC(=NCCCCN=C(N)N)N)N)O |
SMILES canonique |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCNC(=NCCCCNC(=NCCCCN=C(N)N)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


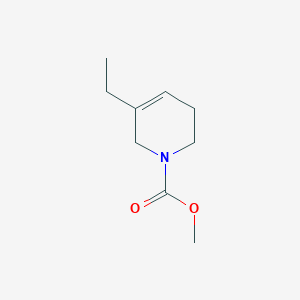
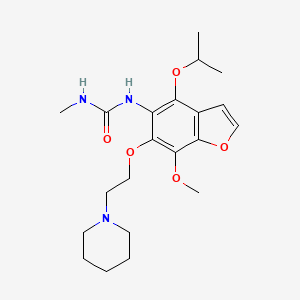
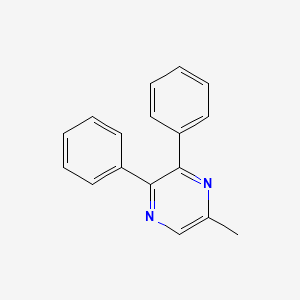


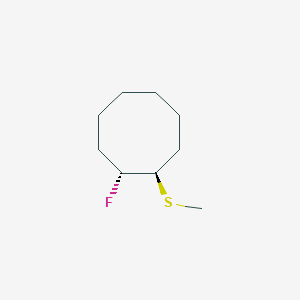


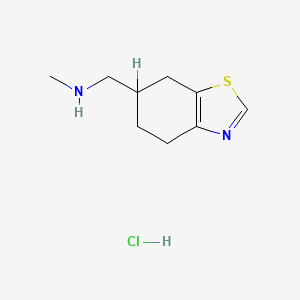
![3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione](/img/structure/B14451603.png)
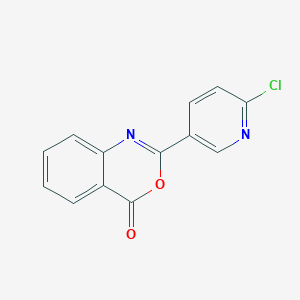

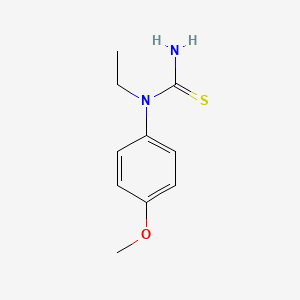
![6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14451619.png)
